9,11-Octadecadienoic Acid

Osteoclast Biology Bone Resorption CLA Isomer Selectivity

9,11-Octadecadienoic acid (CAS 1839-11-8) is a conjugated linoleic acid (CLA) isomer belonging to the octadecadienoic acid family, characterized by conjugated double bonds at positions 9 and 11 with a molecular formula of C₁₈H₃₂O₂ and molecular weight of 280.45 g/mol. The compound exists in multiple stereoisomeric forms, with the (9E,11E)- and (9Z,11E)-configurations being most relevant to biological systems.

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
CAS No. 1839-11-8
Cat. No. B239192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,11-Octadecadienoic Acid
CAS1839-11-8
Synonyms(9Z,11E)-9,11-octadecadienoic acid
9,11-isolinoleic acid
9,11-linoleic acid
9,11-linoleic acid, (E,E)-isomer
9,11-linoleic acid, (E,Z)-isomer
9,11-linoleic acid, (Z,E)-isomer
9,11-linoleic acid, (Z,Z)-isomer
9,11-linoleic acid, potassium salt
9,11-octadecadienoate
9,11-octadecadienoic acid
9-cis-11-trans-octadecadienoic acid
c9t11 CLA
cis-9-trans-11-octadecadienoic acid
octadeca-9,11-dienoic acid
rumenic acid
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCCC=CC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)
InChIKeyJBYXPOFIGCOSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,11-Octadecadienoic Acid (CAS 1839-11-8): Procurement and Differentiation Guide for Research Applications


9,11-Octadecadienoic acid (CAS 1839-11-8) is a conjugated linoleic acid (CLA) isomer belonging to the octadecadienoic acid family, characterized by conjugated double bonds at positions 9 and 11 with a molecular formula of C₁₈H₃₂O₂ and molecular weight of 280.45 g/mol. The compound exists in multiple stereoisomeric forms, with the (9E,11E)- and (9Z,11E)-configurations being most relevant to biological systems [1]. It is recognized as a naturally occurring fatty acid metabolite found in ruminant-derived foods and human serum, and has been assigned roles as an apoptosis inducer, antineoplastic agent, anti-inflammatory agent, and antiatherogenic agent . For procurement purposes, the compound is commercially available as a research-grade chemical, typically supplied with purity specifications of ≥95% and requiring appropriate storage conditions due to its unsaturated nature .

Why 9,11-Octadecadienoic Acid (CAS 1839-11-8) Cannot Be Replaced by Generic CLA Mixtures or Alternative Isomers


Generic substitution of 9,11-octadecadienoic acid with commercial CLA mixtures or alternative isomers such as 10,12-CLA is scientifically untenable due to isomer-specific biological activities that are non-interchangeable. Commercial CLA preparations typically contain a complex mixture of positional isomers (8,10-, 9,11-, 10,12-, and 11,13-octadecadienoic acids) with varying geometric configurations (cis/trans), where the ratio of t10,c12 to c9,t11 isomers significantly dictates biological outcomes [1]. Head-to-head studies demonstrate that 9,11-CLA and 10,12-CLA exert distinct, and in some cases opposing, effects on key molecular targets such as RANK and cathepsin K expression [2], and only 9,11-CLA shows significant inhibition of osteoclast formation [3]. Furthermore, in vivo evidence indicates that the c9,t11 isomer alone improves atherogenic risk markers, whereas CLA mixtures may induce adverse effects such as gallstone formation and insulin resistance not observed with the purified isomer [4]. Consequently, procurement of the specific 9,11-isomer is mandatory for achieving reproducible, isomer-attributable results in mechanistic studies and for applications where the presence of confounding isomers would invalidate experimental conclusions.

Quantitative Differentiation: Head-to-Head Evidence for 9,11-Octadecadienoic Acid (CAS 1839-11-8) Against Comparators


Differential Inhibition of Osteoclast Formation: 9,11-CLA vs. 10,12-CLA

In a direct head-to-head comparison using human CD14+ monocytes, 9,11-CLA (50 μM) inhibited osteoclast formation by approximately 70%, whereas 10,12-CLA at the same concentration did not produce a statistically significant reduction in osteoclast formation [1]. This demonstrates that the anti-osteoclastogenic activity is exclusive to the 9,11-isomer under these conditions, directly contradicting the assumption of class-wide bioequivalence.

Osteoclast Biology Bone Resorption CLA Isomer Selectivity

Differential Gene Expression Modulation: RANK and Cathepsin K Inhibition

At a concentration of 50 μM, 9,11-CLA inhibited RANK expression by approximately 85%, whereas 10,12-CLA achieved only ~65% inhibition [1]. Similarly, 9,11-CLA inhibited cathepsin K expression by ~60%, compared to ~50% inhibition by 10,12-CLA [1]. These quantitative differences establish that 9,11-CLA is a more potent modulator of osteoclastogenic gene expression than its 10,12 counterpart.

Gene Expression RANK Signaling CLA Isomer Pharmacology

Atherogenic Risk Marker Improvement: 9,11-CLA vs. CLA Mixture and Fish Oil

In a hamster model of diet-induced hypercholesterolemia, supplementation with the c9,t11-CLA isomer (5 g/kg diet) significantly improved the HDL-cholesterol to LDL-cholesterol ratio (P<0.05) and increased liver scavenger receptor-type I and LDL ApoB/E receptor levels by 33-40% [1]. In contrast, a mixed CLA preparation (12 g/kg diet) produced only a borderline improvement (P=0.06) and induced a 100% incidence of pigment gallstones and slight insulin resistance, effects that were absent in the 9,11-CLA isomer group [1]. This demonstrates that the isolated 9,11-isomer provides the atheroprotective benefits without the adverse metabolic consequences associated with mixed isomer consumption.

Lipid Metabolism Cardiovascular Risk CLA Isomer Efficacy

Chromatographic Resolution and Identification: Ag+-HPLC Retention Characteristics

Silver ion-high performance liquid chromatography (Ag+-HPLC) analysis of CLA isomer mixtures reveals distinct retention characteristics for positional and geometric isomers. For the 8,10 and 9,11 positional CLA isomers, the cis,trans geometric isomers elute before the trans,cis forms, whereas for the 11,13 isomers, the elution order is reversed (trans,cis before cis,trans) [1]. The 9c,11t-octadecadienoic acid (rumenic acid) constitutes the predominant peak in natural samples, representing 78-84% of total CLA isomers in cheese lipids, while trans,trans isomers account for only 5-9% and cis/trans isomers for 10-13% [2]. These defined chromatographic parameters enable precise identification and quantification of the 9,11-isomer in complex matrices.

Analytical Chemistry Chromatography CLA Isomer Separation

Isomer Ratio and Biological Activity: t10,c12 to c9,t11 Ratio Threshold

Patent disclosures explicitly teach that CLA preparations containing a ratio of t10,c12 to c9,t11 isomers greater than 1.2:1 are desirable for a wide variety of nutritional, therapeutic, and pharmacologic uses [1]. This establishes that the biological activity of CLA-containing products is highly dependent on the specific isomer ratio, and that formulations enriched for 9,11-isomers (c9,t11) below this threshold will exhibit a different biological profile. Commercial CLA preparations typically contain a complex distribution of isomers, with 9,11- and 10,12-isomers each accounting for approximately 29-30% of the total composition [2].

CLA Formulation Nutritional Science Isomer Ratio Optimization

Synthetic Accessibility and Purity: Controlled Isomer Preparation Method

A patented process specifically enables the preparation of trans-9,cis-11-octadecadienoic acid by forming a urea inclusion complex with cis-linoleic acid, treating the complex with a catalytic amount of base, and recovering the desired 9,11-isomer [1]. In contrast, a mixture of trans-9,cis-11 and trans-10,cis-12 octadecadienoic acids is produced by iodinating cis-linoleic acid at elevated temperatures (50-90°C), while the pure 10,12-isomer is obtained by iodination at lower temperatures (-5-20°C) [1]. This demonstrates that the 9,11-isomer can be synthesized as a distinct entity with defined stereochemistry, rather than as part of an inseparable mixture.

Organic Synthesis Isomer Purification CLA Production

Recommended Research and Industrial Applications for 9,11-Octadecadienoic Acid (CAS 1839-11-8)


Osteoclast and Bone Resorption Mechanistic Studies

Given the direct evidence that 9,11-CLA, but not 10,12-CLA, significantly inhibits osteoclast formation from human CD14+ monocytes, this isomer is the required reagent for investigations into the molecular regulation of osteoclastogenesis [1]. Researchers studying RANK/RANKL signaling or cathepsin K-mediated bone resorption must procure the purified 9,11-isomer to avoid the confounding absence of effect observed with alternative isomers [1].

Cardiovascular and Lipid Metabolism Research

The hamster model data demonstrating that the c9,t11-CLA isomer alone improves the HDL:LDL cholesterol ratio and upregulates liver lipoprotein receptors, without inducing the gallstone formation or insulin resistance caused by CLA mixtures, positions this isomer as the definitive tool for atheroprotection studies [2]. Procurement of the purified isomer is essential for studies aiming to isolate the beneficial lipid-modulating effects of CLA from its adverse metabolic consequences [2].

Analytical Method Development and Quality Control

The defined Ag+-HPLC and GC retention characteristics of 9,11-octadecadienoic acid isomers provide a reference standard for developing and validating chromatographic methods in food chemistry, metabolomics, and natural product analysis [3][4]. Laboratories quantifying CLA isomer distribution in dairy products, meat, or biological samples require a high-purity 9,11-isomer standard to achieve accurate peak identification and calibration [3][4].

CLA Formulation and Nutritional Product Development

Patent disclosures establish that the ratio of t10,c12 to c9,t11 isomers is a critical determinant of biological activity, with ratios exceeding 1.2:1 claimed as optimal for certain applications [5]. Formulators seeking to create CLA-based nutritional supplements or functional foods with defined isomer profiles must procure the individual 9,11-isomer as a discrete ingredient to achieve precise ratio control, rather than relying on variable commercial mixtures [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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